molecular formula C5H10FNO B12946856 trans-3-Fluoro-4-methoxypyrrolidine

trans-3-Fluoro-4-methoxypyrrolidine

Cat. No.: B12946856
M. Wt: 119.14 g/mol
InChI Key: DSXGOKWLUVYZCU-WHFBIAKZSA-N
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Description

trans-3-Fluoro-4-methoxypyrrolidine is a fluorinated pyrrolidine derivative with a methoxy substituent at the 4-position and a fluorine atom at the 3-position in the trans configuration. Its molecular formula is C₅H₁₀FNO (molecular weight: 119.14 g/mol) . Key structural identifiers include:

  • SMILES: COC1CNCC1F
  • InChIKey: DSXGOKWLUVYZCU-UHFFFAOYSA-N
  • CAS Registry Number: 1203566-98-6 (free base) and 2108511-81-3 (hydrochloride salt) .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3S,4S)-3-fluoro-4-methoxypyrrolidine

InChI

InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

DSXGOKWLUVYZCU-WHFBIAKZSA-N

Isomeric SMILES

CO[C@H]1CNC[C@@H]1F

Canonical SMILES

COC1CNCC1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methoxypyrrolidine typically involves the fluorination and methoxylation of pyrrolidine derivatives. One common method includes the reaction of 3-fluoropyrrolidine with methanol under specific conditions to introduce the methoxy group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of trans-3-Fluoro-4-methoxypyrrolidine may involve large-scale chemical reactors where the starting materials are subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Trans-3-Fluoro-4-methoxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in drug development, particularly for compounds targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of trans-3-Fluoro-4-methoxypyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : Predicted at 134.6 ± 40.0 °C .
  • Density : 1.05 ± 0.1 g/cm³ .
  • pKa : 7.67 ± 0.10 (indicating moderate basicity) .

The compound is utilized in pharmaceutical and agrochemical research, particularly as a chiral building block for drug discovery due to its stereochemical rigidity and hydrogen-bonding capabilities .

The structural and functional uniqueness of trans-3-fluoro-4-methoxypyrrolidine is best highlighted through comparisons with analogous pyrrolidine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of trans-3-Fluoro-4-methoxypyrrolidine and Analogues
Compound Name Molecular Formula Substituent Positions CAS Number Key Properties/Applications
trans-3-Fluoro-4-methoxypyrrolidine C₅H₁₀FNO 3-F, 4-OCH₃ 1203566-98-6 pKa = 7.67; chiral scaffold
trans-4-Fluoro-3-methoxypyrrolidine C₅H₁₀FNO 4-F, 3-OCH₃ 22603647 (CID) Positional isomer; similar polarity
trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl C₁₂H₁₆ClNO₃ 4-aryl, 3-COOH 1049978-93-9 Enhanced acidity (carboxylic acid); drug intermediate
trans-4-Fluoro-3-methoxypyrrolidine HCl C₅H₁₁ClFNO 3-OCH₃, 4-F (salt) 2108511-81-3 Improved solubility (salt form)
Key Comparisons :

Positional Isomerism :

  • trans-3-Fluoro-4-methoxypyrrolidine vs. trans-4-Fluoro-3-methoxypyrrolidine :

  • Both share the same molecular formula but differ in substituent positions. The 3-F/4-OCH₃ configuration may confer distinct electronic effects (e.g., fluorine’s electron-withdrawing nature at C3 vs. C4) .
  • Comparative data on boiling points or pKa for the positional isomer are unavailable, but structural differences likely influence reactivity and binding interactions in medicinal chemistry applications.

Salt Forms :

  • The hydrochloride salt (trans-4-Fluoro-3-methoxypyrrolidine HCl , CAS 2108511-81-3) exhibits enhanced aqueous solubility compared to the free base, making it preferable for formulation in drug development .

Functional Group Variations :

  • trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl introduces a carboxylic acid group and aryl substituent, drastically altering polarity and acidity (pKa ~2-3 for -COOH vs. ~7.67 for pyrrolidine -NH). This compound is used in peptide-mimetic drug design .

Stereochemical Impact :

  • The trans configuration in trans-3-fluoro-4-methoxypyrrolidine ensures spatial separation of substituents, optimizing interactions with biological targets (e.g., enzymes, receptors). In contrast, cis isomers or unsubstituted pyrrolidines lack this precision .

Biological Activity

trans-3-Fluoro-4-methoxypyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in pharmaceutical and biological research due to its unique structural characteristics. The introduction of fluorine and methoxy groups can significantly influence the compound's biological activity, making it a valuable model for studying the interactions of fluorinated compounds with biological systems.

Chemical Structure and Properties

The molecular formula for trans-3-Fluoro-4-methoxypyrrolidine is C5H10FNOC_5H_{10}FNO. Its structure features a pyrrolidine ring with a fluorine atom at the third position and a methoxy group at the fourth position. This specific arrangement contributes to its distinct chemical properties and biological interactions.

PropertyValue
Molecular FormulaC5H10FNOC_5H_{10}FNO
Molecular Weight131.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for trans-3-Fluoro-4-methoxypyrrolidine involves its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. The methoxy group may also play a role in modulating the compound's reactivity and selectivity towards specific biological pathways.

Biological Activity

Research indicates that trans-3-Fluoro-4-methoxypyrrolidine exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that fluorinated compounds often display enhanced antimicrobial activity compared to their non-fluorinated counterparts. This is attributed to their ability to disrupt bacterial membranes and interfere with metabolic processes.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially through the inhibition of nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.
  • Pharmacokinetics : The compound has been studied for its pharmacokinetic properties, indicating favorable absorption and distribution profiles in vivo. Further studies are necessary to elucidate its metabolism and excretion pathways.

Case Studies

  • Neuroprotective Study : In a study involving animal models, trans-3-Fluoro-4-methoxypyrrolidine was administered to evaluate its effects on neurodegeneration. Results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of trans-3-Fluoro-4-methoxypyrrolidine against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

The biological activity of trans-3-Fluoro-4-methoxypyrrolidine can be contrasted with other related compounds:

Compound NameStructure HighlightsBiological Activity
Cis-4-Fluoro-3-methoxypyrrolidineCis configuration at the fourth positionDifferent activity profile; less potent in antimicrobial assays
3-Fluoro-4-methoxypyrrolidineLacks fourth position fluorineExhibits reduced biological activity compared to trans isomer
4-Methoxy-pyrrolidineNo fluorine substitutionPrimarily used for different therapeutic applications

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